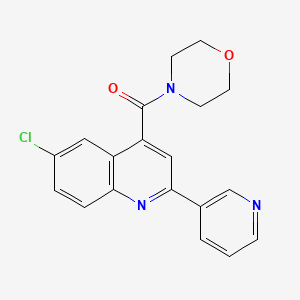
6-chloro-4-(4-morpholinylcarbonyl)-2-(3-pyridinyl)quinoline
Vue d'ensemble
Description
Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities. The compound belongs to this family, where modifications at specific positions on the quinoline nucleus can significantly impact its chemical and biological properties.
Synthesis Analysis
The synthesis of related quinoline derivatives often involves the Buchwald–Hartwig amination, providing a versatile route to these compounds with good yields. For instance, the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via this method demonstrates the potential synthetic approach that could be adapted for our target compound (Bonacorso et al., 2018).
Molecular Structure Analysis
Quinoline derivatives' molecular structures enable a variety of interactions with biological targets, primarily through π-stacking and/or hydrogen-bonding interactions, as evidenced by their strong interaction with ct-DNA (Bonacorso et al., 2018). Such interactions are crucial for the biological activity of these compounds.
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, offering routes to diversify their structures. For example, reactions with enamines in the presence of acylating agents lead to different quinoline derivatives, highlighting the reactivity of quinoline N-oxides (Hamana & Noda, 1967).
Applications De Recherche Scientifique
Anticorrosive Materials
Quinoline derivatives, including structures similar to 6-chloro-4-(4-morpholinylcarbonyl)-2-(3-pyridinyl)quinoline, have been widely recognized for their anticorrosive properties. These compounds effectively adsorb and form highly stable chelating complexes with surface metallic atoms through coordination bonding. The presence of polar substituents enhances their effectiveness against metallic corrosion, making them valuable in protecting materials from degradation (Verma, Quraishi, & Ebenso, 2020).
Photocatalytic Degradation of Pollutants
Quinoline compounds play a significant role in the photocatalytic degradation of pollutants, such as pyridine and morpholine, in water treatment processes. Their interaction with TiO2 under UV light leads to the mineralization of these pollutants, highlighting their potential in environmental remediation efforts to reduce water contamination (Pichat, 1997).
Synthesis of Heterocycles
The structural complexity and versatility of quinoline derivatives enable their use in synthesizing various heterocycles, including pyridines and isoquinolines, which are critical in medicinal chemistry. Propargylic alcohols serve as reactants in forming these heterocycles, underscoring the quinoline scaffold's importance in developing pharmaceuticals, antibiotics, and agrochemicals (Mishra, Nair, & Baire, 2022).
Optoelectronic Materials
Quinoline and quinazoline derivatives are explored for their applications in optoelectronic materials due to their luminescent properties. These compounds are integrated into electronic devices, luminescent elements, and photoelectric conversion elements. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications, highlighting their potential in advancing technology and electronic device fabrication (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propriétés
IUPAC Name |
(6-chloro-2-pyridin-3-ylquinolin-4-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-14-3-4-17-15(10-14)16(19(24)23-6-8-25-9-7-23)11-18(22-17)13-2-1-5-21-12-13/h1-5,10-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYQJOWWDFVSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



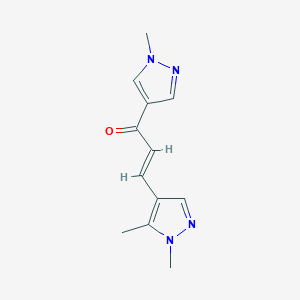
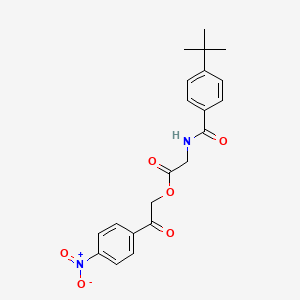
![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B4622475.png)
![(2-bromo-6-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine](/img/structure/B4622477.png)
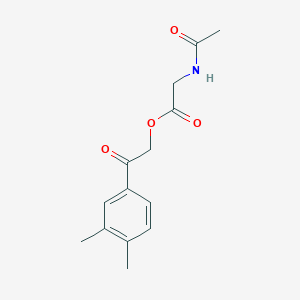
![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(isopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4622486.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide](/img/structure/B4622490.png)
![N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methylene]-4-chloro-1H-pyrazole-3-carbohydrazide](/img/structure/B4622499.png)
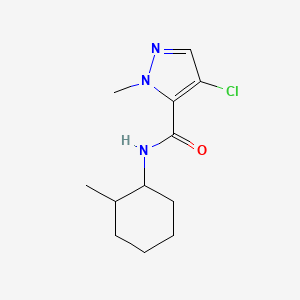
![1-(4-{4-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4622524.png)
![4-ethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4622533.png)
![methyl 2-[(2-iodobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4622546.png)
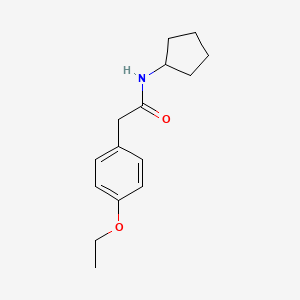
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenylacetate](/img/structure/B4622554.png)